molecular formula C12H12N2O3 B189769 Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate CAS No. 2311-82-2

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate

Cat. No. B189769
CAS RN: 2311-82-2
M. Wt: 232.23 g/mol
InChI Key: HNJKLKWVHVLVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate, also known as EMQ, is a quinoxaline derivative that has been studied for its various applications in scientific research. This compound has been synthesized using different methods and has been found to have potential in the field of medicinal chemistry, particularly in the area of drug discovery.

Scientific Research Applications

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been extensively studied for its various applications in scientific research. It has shown potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been investigated for its potential as an antioxidant, antiviral, and antifungal agent.

Mechanism Of Action

The mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate is still not fully understood. However, it has been suggested that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate exerts its pharmacological effects through the inhibition of various enzymes and proteins. For example, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further investigation as a potential drug candidate. However, one of the limitations of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate. One of the areas of interest is the development of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate as a treatment for other diseases, such as viral infections and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate will provide valuable insights into its pharmacological effects and may lead to the development of more potent and selective Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives.

properties

CAS RN

2311-82-2

Product Name

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3

InChI Key

HNJKLKWVHVLVMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C

Other CAS RN

2311-82-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g (18.3 mmol) of ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate was dissolved in N,N-dimethylformamide (100 mL), and under a nitrogen stream, 0.81 g (20.3 mmol) of 60% sodium hydride (oily) was added thereto, while maintaining the liquid temperature in the range of 5° C. to 10° C. After stirring the mixture for one hour at room temperature, 3.9 g (27.5 mmol) of iodomethane was added dropwise to the reaction solution. The mixture was stirred for a day at room temperature, and then the reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The inorganic matter was separated by filtration, and then the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel chromatography (developing solvent: ethyl acetate:hexane=3:2), to obtain 3.0 g (yield: 71%) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.